molecular formula C21H14O2 B14742768 Phenyl anthracene-9-carboxylate CAS No. 1503-84-0

Phenyl anthracene-9-carboxylate

Cat. No.: B14742768
CAS No.: 1503-84-0
M. Wt: 298.3 g/mol
InChI Key: HNZDCRZDJFNMPE-UHFFFAOYSA-N
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Description

Phenyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenyl group attached to the 9th position of the anthracene ring, with a carboxylate group at the same position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl anthracene-9-carboxylate can be synthesized through several methods. One common approach involves the Suzuki/Sonogashira cross-coupling reactions. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with phenyl boronic acid in the presence of a palladium catalyst to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and reaction setups .

Chemical Reactions Analysis

Types of Reactions: Phenyl anthracene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthracene derivatives with altered photophysical properties, making them useful in different applications .

Scientific Research Applications

Phenyl anthracene-9-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl anthracene-9-carboxylate involves its interaction with light and other chemical species. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The molecular targets and pathways involved include the excitation of electrons and subsequent emission of light upon relaxation .

Comparison with Similar Compounds

Phenyl anthracene-9-carboxylate can be compared with other anthracene derivatives such as:

  • 9-Phenylethynyl-anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Diphenylanthracene

These compounds share similar photophysical properties but differ in their specific applications and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical characteristics .

Properties

CAS No.

1503-84-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

phenyl anthracene-9-carboxylate

InChI

InChI=1S/C21H14O2/c22-21(23-17-10-2-1-3-11-17)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H

InChI Key

HNZDCRZDJFNMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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